An In-depth Technical Guide to Ivermectin B1a Monosaccharide: Chemical Structure, Properties, and Experimental Applications
An In-depth Technical Guide to Ivermectin B1a Monosaccharide: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin B1a monosaccharide, a key derivative of the potent antiparasitic agent Ivermectin. This document details its chemical structure, physicochemical properties, and established experimental protocols for its use in parasitology research, particularly in the study of anthelmintic resistance.
Chemical Structure and Properties
Ivermectin B1a monosaccharide is a semi-synthetic derivative of Ivermectin B1a, a major component of the macrocyclic lactone anthelmintic, Ivermectin. It is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the disaccharide chain of Ivermectin B1a. This structural modification significantly alters its biological activity, making it a valuable tool for specific research applications.
The chemical structure of Ivermectin B1a monosaccharide is characterized by a 16-membered macrocyclic lactone ring, a spiroketal system, and a single oleandrose sugar moiety attached at the C-13 position.
Table 1: Chemical Identifiers and Properties of Ivermectin B1a Monosaccharide
| Property | Value |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[] |
| CAS Number | 71837-27-9[2] |
| Molecular Formula | C₄₁H₆₂O₁₁[2][3][4] |
| Molecular Weight | 730.92 g/mol [3][4] |
| Appearance | White solid[2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[2] |
| Storage | -20°C[2] |
| Purity | >95% by HPLC[2] |
Biological Activity and Mechanism of Action
Ivermectin B1a monosaccharide is a potent inhibitor of nematode larval development.[2] Unlike its parent compound, Ivermectin, it is devoid of paralytic activity.[2] This distinct biological profile makes it a sensitive probe for detecting certain types of ivermectin resistance in parasitic nematodes.[2]
The primary mechanism of action of ivermectin involves its high affinity and selective binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the cell. This sustained hyperpolarization causes paralysis and ultimately death of the parasite. While Ivermectin B1a monosaccharide lacks the paralytic effect, its interference with larval development suggests an interaction with crucial physiological pathways in the early life stages of nematodes.
Experimental Protocols
Ivermectin B1a monosaccharide is a critical reagent in in vitro assays designed to assess anthelmintic resistance in parasitic nematodes. The following are detailed protocols for the Larval Development Assay (LDA) and the Larval Migration Inhibition Test (LMIT), synthesized from established methodologies.
Larval Development Assay (LDA)
This assay evaluates the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of a test compound.
Materials:
-
Fresh fecal samples from infected animals (e.g., sheep infected with Haemonchus contortus)
-
Ivermectin B1a monosaccharide stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Nematode growth medium (NGM) agar (B569324)
-
E. coli OP50 culture
-
Saturated NaCl solution
-
Sieves of various mesh sizes (e.g., 425 µm, 150 µm, 25 µm)
-
Centrifuge
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Egg Isolation:
-
Homogenize fresh fecal samples in water.
-
Filter the suspension through a series of sieves to remove large debris.
-
Collect the eggs on a fine mesh sieve (e.g., 25 µm).
-
Further purify the eggs by flotation in a saturated NaCl solution followed by centrifugation.
-
Wash the collected eggs several times with deionized water.
-
Quantify the egg concentration using a microscope.
-
-
Assay Setup:
-
Prepare serial dilutions of the Ivermectin B1a monosaccharide stock solution in water or a suitable buffer to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL).
-
Dispense a fixed volume of NGM agar into each well of a 96-well plate.
-
Add a small amount of E. coli OP50 to each well as a food source for the developing larvae.
-
Add the serially diluted Ivermectin B1a monosaccharide to the appropriate wells. Include control wells with no drug and wells with a known susceptible and resistant nematode strain if available.
-
Add a standardized number of eggs (e.g., 50-100) to each well.
-
-
Incubation and Evaluation:
-
Seal the plates to prevent evaporation and incubate at 27°C for 6-7 days.
-
After the incubation period, examine the wells under an inverted microscope.
-
Count the number of eggs that have successfully developed into L3 larvae in each well.
-
Calculate the percentage of inhibition for each concentration compared to the control wells.
-
Determine the half-maximal effective concentration (EC50) value, which is the concentration of the drug that inhibits 50% of larval development.
-
Larval Migration Inhibition Test (LMIT)
This assay assesses the effect of a compound on the motility of L3 larvae by measuring their ability to migrate through a fine mesh.
Materials:
-
Cultured L3 larvae of the nematode of interest
-
Ivermectin B1a monosaccharide stock solution
-
96-well migration chambers (e.g., with a 20 µm nylon mesh)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Incubator (37°C)
-
Plate reader or microscope for counting
Procedure:
-
Larval Preparation:
-
Culture nematode eggs to the L3 stage as described in the LDA protocol or by other standard methods.
-
Collect and wash the L3 larvae several times with PBS to remove any debris.
-
Standardize the concentration of the larval suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of Ivermectin B1a monosaccharide in the appropriate buffer.
-
In a 96-well plate, add the larval suspension and the drug dilutions to each well. Include control wells with buffer only.
-
Incubate the plate at 37°C for a defined period (e.g., 3-24 hours) to allow for drug exposure.
-
-
Migration:
-
After the incubation period, transfer the contents of each well to the upper chamber of a 96-well migration plate.
-
The lower chamber should be filled with a chemoattractant or buffer to encourage migration.
-
Incubate the migration plate at 37°C for a set time (e.g., 3-6 hours).
-
-
Evaluation:
-
After the migration period, carefully remove the upper chamber.
-
Count the number of larvae that have successfully migrated into the lower chamber. This can be done manually with a microscope or using an automated plate reader.
-
Calculate the percentage of migration inhibition for each drug concentration compared to the control.
-
Determine the EC50 value for migration inhibition.
-
Synthesis and Purification
Ivermectin B1a monosaccharide is a semi-synthetic product obtained through the selective hydrolysis of the terminal oleandrose unit from Ivermectin B1a.
General Synthesis Workflow:
The synthesis involves the controlled acid-catalyzed hydrolysis of Ivermectin B1a. The reaction conditions must be carefully optimized to ensure cleavage of only the terminal glycosidic bond without affecting the rest of the molecule.
Purification and Characterization:
The crude product from the hydrolysis reaction is a mixture containing the desired monosaccharide, unreacted Ivermectin B1a, the aglycone (with both sugars removed), and other byproducts. Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
The identity and purity of the final product are confirmed by a combination of analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the loss of the terminal sugar.
This technical guide serves as a foundational resource for researchers working with Ivermectin B1a monosaccharide. The provided information on its chemical properties and detailed experimental protocols will aid in the design and execution of studies focused on anthelmintic drug discovery and the mechanisms of resistance.
